4-Phénylisoquinoléine

Vue d'ensemble

Description

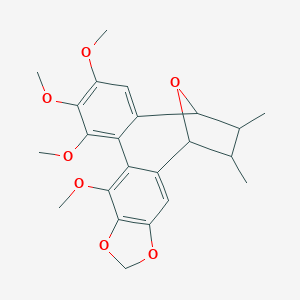

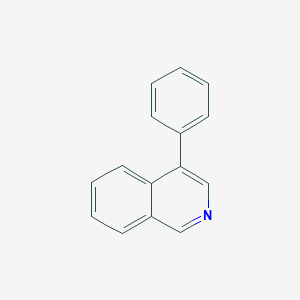

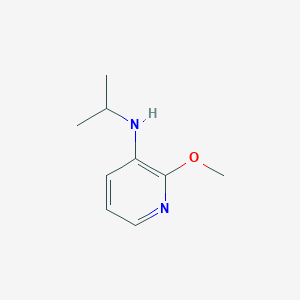

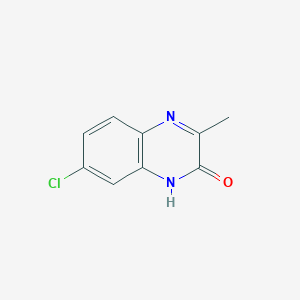

4-Phenylisoquinoline is a chemical compound with the molecular formula C15H11N . It has a molecular weight of 205.25 g/mol . The IUPAC name for this compound is 4-phenylisoquinoline .

Synthesis Analysis

The synthesis of 4-Phenylisoquinoline has been reported in several studies . For instance, one study describes the diastereoselective allylation of 3,4-dihydro-4-phenylisoquinoline . Another study discusses the synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of 4-Phenylisoquinoline consists of a phenyl group attached to the 4-position of an isoquinoline ring . The InChI string representation of the molecule is InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H .

Physical And Chemical Properties Analysis

4-Phenylisoquinoline has several computed properties. It has a molecular weight of 205.25 g/mol, a XLogP3-AA value of 3.7, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .

Applications De Recherche Scientifique

Agents Antitumoraux

Une série de nouveaux dérivés de 4-phénoxyquinoléine contenant le squelette 3-amino-2-cyano-acrylamide a été conçue et synthétisée. Les activités cytotoxiques in vitro de ces composés ont été évaluées sur cinq lignées cellulaires cancéreuses (HT-29, H460, A549, MKN-45 et U87MG). La plupart des composés ont présenté une cytotoxicité modérée à significative et une forte sélectivité contre une ou plusieurs lignées cellulaires .

Métabolisme des Alcaloïdes Benzylisoquinoléine

Les alcaloïdes benzylisoquinoléine (ABI) sont un groupe de métabolites spécialisés végétaux structurellement diversifiés avec une longue histoire de recherche. Bien que les fonctions écophysiologiques de la plupart des ABI soient inconnues, les propriétés médicinales de nombreux composés sont exploitées depuis des siècles. Parmi eux, citons les analgésiques narcotiques codéine et morphine, les agents antimicrobiens sanguinarine et berbérine, et la noscapine, un médicament antitussif et anticancéreux .

Chimie Organique Synthétique

Les quinoléines, y compris la 4-Phénylisoquinoléine, sont devenues des composés importants en raison de leur variété d'applications en chimie organique synthétique .

Chimie Industrielle

Dans le domaine de la chimie industrielle, les quinoléines sont également largement utilisées en raison de leurs applications diversifiées .

Safety and Hazards

Mécanisme D'action

Target of Action

4-Phenylisoquinoline is a type of isoquinoline, a large group of natural products . Isoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

For instance, some isoquinolines act by inhibiting bacterial DNA gyrase , a process which is pH and concentration dependent . The bactericidal activity can be partly abolished if protein synthesis is inhibited by chloramphenicol, or if RNA synthesis is inhibited by rifampicin .

Biochemical Pathways

Isoquinolines, including 4-Phenylisoquinoline, are known to affect various biochemical pathways. They are formed endogenously as metabolites of neurotransmitters . Despite vast structural diversity, isoquinolines share a common biosynthetic origin beginning with the first committed intermediate (S)-norcoclaurine, which is formed through the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) .

Pharmacokinetics

The pharmacokinetics of related compounds, such as the 4-quinolones, have been studied . These compounds are 80 to 100% bioavailable, absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of the 4-quinolones occurs primarily at the C7 position in the piperazinyl ring . Elimination half-lives vary between 3 and 5 hours .

Result of Action

Isoquinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 4-Phenylisoquinoline. For instance, a study has shown that a highly efficient method for the synthesis of isoquinolines, including 4-Phenylisoquinoline, via a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This suggests that the compound’s action could be influenced by environmental factors such as pH and temperature.

Analyse Biochimique

Biochemical Properties

It is known that benzylisoquinoline alkaloids, the class of compounds to which 4-Phenylisoquinoline belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific enzymes and proteins that 4-Phenylisoquinoline interacts with are yet to be identified.

Cellular Effects

Some studies suggest that similar compounds may have significant effects on various types of cells and cellular processes . For instance, they may influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Phenylisoquinoline is not completely understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of 4-Phenylisoquinoline in animal models

Metabolic Pathways

It is likely that this compound is involved in several metabolic pathways, interacting with various enzymes or cofactors

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

4-phenylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTFMJPVPXNIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346098 | |

| Record name | 4-Phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19571-30-3 | |

| Record name | 4-Phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)

acetic acid](/img/structure/B176944.png)

![(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176946.png)